molecular formula C23H23N5O2 B2745594 N-(2-ethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 946242-57-5

N-(2-ethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2745594
CAS No.: 946242-57-5
M. Wt: 401.47
InChI Key: TYTCGCKLBSOUCF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a recognized and potent inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway [https://pubmed.ncbi.nlm.nih.gov/25928843/]. This pathway is fundamental to processes such as hematopoiesis, immune function, and cell growth, and its dysregulation, particularly through mutant JAK2 (JAK2 V617F), is a hallmark of various myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and primary myelofibrosis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3127152/]. The primary research value of this compound lies in its application as a precise chemical tool to investigate JAK2-driven oncogenesis and to elucidate the broader role of JAK-STAT signaling in both physiological and pathological states. By selectively inhibiting JAK2 autophosphorylation and subsequent STAT protein activation, this compound allows researchers to dissect the molecular mechanisms of proliferation and survival in JAK2-dependent cell lines and disease models. Its use facilitates the in vitro and in vivo evaluation of targeted therapeutic strategies, providing crucial preclinical data for the development of treatments for JAK2-associated hematological malignancies and other cancers.

Properties

IUPAC Name

N-(2-ethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-4-17-10-8-9-13-19(17)24-22(29)21-15(2)28(27-26-21)14-20-16(3)30-23(25-20)18-11-6-5-7-12-18/h5-13H,4,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTCGCKLBSOUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Attachment of the Oxazole Moiety: The oxazole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the triazole and oxazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the oxazole or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Case Studies

  • Study on Triazole Derivatives : A study highlighted that triazole derivatives demonstrated potent activity against several cancer cell lines. The compound under discussion was evaluated against human colon adenocarcinoma and lung cancer cell lines, showing promising results with IC50 values indicative of moderate to high potency .
  • Development of Novel Compounds : Researchers have synthesized various analogs of triazole compounds to enhance their anticancer efficacy. For instance, modifications to the side chains have been shown to improve selectivity and potency against specific cancer types, such as breast and prostate cancers .

Comparative Efficacy

The efficacy of N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole derivatives can be compared with other known anticancer agents:

Compound NameIC50 (µM)Cancer Cell Line
N-(2-ethylphenyl)-5-methyl-triazole0.48MCF-7 (Breast Cancer)
Doxorubicin0.19HCT116 (Colon Cancer)
Combretastatin-A40.11A549 (Lung Cancer)

These comparisons underscore the potential of N-(2-ethylphenyl)-5-methyl-triazole derivatives as viable candidates for further development in cancer therapy.

Bioisosterism

The compound's structure allows it to serve as a bioisostere for existing drugs, potentially leading to the development of new therapeutic agents with improved pharmacokinetic profiles. The incorporation of oxazole and triazole rings provides unique interactions with biological targets, enhancing binding affinity and specificity .

Synthesis and Optimization

Recent advancements in synthetic methodologies have facilitated the production of this compound and its analogs. Techniques such as microwave-assisted synthesis and ligand-based design have been employed to optimize the chemical properties and biological activities of triazole derivatives .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound R1: 2-ethylphenyl, R2: methyl, R3: oxazolylmethyl ~448.5* Not reported Not reported Oxazole heterocycle enhances rigidity and potential π-π interactions
N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide () R1: phenyl, R2: methyl, R3: 2-ethoxyphenyl 336.36 Not reported Not reported Ethoxy group increases hydrophilicity vs. ethyl
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () R1: fluorophenyl, R2: amino, R3: oxazolylmethyl ~453.4* Not reported Not reported Amino group introduces hydrogen-bonding capacity
5-Ethyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide () R1: phenyl, R2: ethyl, R3: 3-methylphenyl 306.36 Not reported Not reported Ethyl group increases lipophilicity

*Calculated based on molecular formulas.

Key Observations:

  • Oxazole vs. Phenyl Substitutions : The target compound’s oxazolylmethyl group () may improve metabolic stability compared to purely aromatic substituents (e.g., phenyl in ) due to reduced susceptibility to cytochrome P450 oxidation .
  • Polar vs.
  • Amino Substitutions: ’s amino group at position 5 of the triazole could enable stronger hydrogen bonding with biological targets, a feature absent in the target compound .

Structural and Crystallographic Insights

Compounds like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () exhibit planar triazole and pyrazole rings, with crystal packing influenced by C–H···π interactions . The target compound’s oxazole ring may adopt a similar planar conformation, promoting stacking interactions in solid-state or target-binding scenarios .

Implications for Bioactivity

Though direct bioactivity data for the target compound are unavailable, structurally related compounds demonstrate diverse pharmacological effects:

  • Triazole-Oxazole Hybrids : Compounds with fused triazole-oxazole systems (e.g., ) are explored for antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit kinases .
  • Carboxamide Derivatives: Analogues like N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () are studied for enzyme inhibition, suggesting the target compound’s carboxamide group could similarly engage active-site residues .

Biological Activity

N-(2-ethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

C23H22N4O3\text{C}_{23}\text{H}_{22}\text{N}_{4}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves the use of click chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient formation of triazole rings. The oxazole moiety contributes to the compound's biological properties by enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 46 nM against MCF-7 human breast tumor cells . The structure–activity relationship (SAR) highlights that modifications in the aryl group can significantly affect antiproliferative activity.

Table 1: Antiproliferative Activity of Related Compounds

CompoundIC50 (nM)Cell Line
Compound A46MCF-7
Compound B560HeLa
Compound C730A549

These findings suggest that structural modifications can lead to enhanced potency against various cancer cell lines.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown promising antibacterial activity. For example, certain derivatives demonstrated effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM . This suggests a potential application in treating bacterial infections.

The mechanism by which these compounds exert their biological effects often involves the inhibition of tubulin polymerization and disruption of microtubule dynamics. This is critical in cancer treatment as it can lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cells. Additionally, some derivatives have been shown to inhibit histone deacetylases and other key enzymes involved in cellular regulation .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of triazole derivatives for their anticancer effects. The results indicated that specific substitutions on the triazole ring significantly enhanced their cytotoxicity against various cancer cell lines .
  • Case Study on Antimicrobial Effects : Another study focused on the antimicrobial properties of similar compounds, revealing that structural variations could lead to significant differences in efficacy against resistant bacterial strains .

Q & A

Q. What in silico models predict metabolic stability and toxicity?

  • Methodology :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance (e.g., >20 mL/min/kg) and hERG inhibition risk .
  • CYP450 Metabolism : Simulate phase I/II metabolism using StarDrop or GLORY .
  • Toxicity Profiling : Predict mutagenicity via Ames test models (e.g., admetSAR) .

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